Norchlordiazepoxide

Description

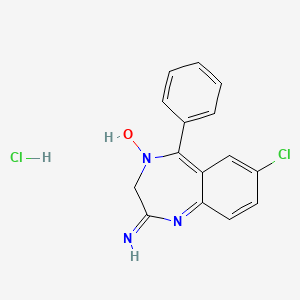

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H13Cl2N3O |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride |

InChI |

InChI=1S/C15H12ClN3O.ClH/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)19(20)9-14(17)18-13;/h1-8,17,20H,9H2;1H |

InChI Key |

GINCZJQEGDBNGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=N)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl.Cl |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

N-demethylchlordiazepoxide N-desmethylchlordiazepoxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Norchlordiazepoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norchlordiazepoxide, an active metabolite of the benzodiazepine (B76468) chlordiazepoxide, exerts its primary pharmacological effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. By binding to a specific site on the GABA-A receptor complex, distinct from the GABA binding site, this compound enhances the receptor's affinity for its endogenous ligand, GABA. This potentiation of GABAergic neurotransmission results in an increased frequency of chloride ion channel opening, leading to neuronal hyperpolarization and a general reduction in neuronal excitability. This document serves as a technical resource for professionals engaged in neuroscience research and the development of therapeutics targeting the central nervous system.

Introduction

This compound, also known as N-desmethylchlordiazepoxide, is a principal and pharmacologically active metabolite of chlordiazepoxide, a long-acting benzodiazepine.[1][2] Like other benzodiazepines, its clinical utility in treating anxiety and alcohol withdrawal stems from its ability to modulate inhibitory neurotransmission in the central nervous system (CNS).[2][3] The core of its mechanism lies in its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory synaptic transmission.[4][5] This guide will delve into the molecular intricacies of this interaction, providing a comprehensive overview for researchers and drug development professionals.

Molecular Mechanism of Action

The primary molecular target of this compound is the GABA-A receptor, a pentameric transmembrane protein that forms a chloride-selective ion channel.[4][5]

Positive Allosteric Modulation of the GABA-A Receptor

This compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[3] This means it binds to a site on the receptor, topographically distinct from the GABA binding site, and potentiates the effect of GABA without directly activating the receptor itself.[5] The binding of this compound induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its binding site.[5] This enhanced binding of GABA leads to a more frequent opening of the associated chloride (Cl⁻) channel.[4]

The influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[5] This ultimately results in a reduction of neuronal excitability and the characteristic anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.[3]

GABA-A Receptor Subtype Selectivity

Functional studies on a closely related compound, chlornordiazepam (another name for this compound), have revealed a degree of subtype selectivity in its modulatory effects. Specifically, it has been shown to potentiate the amplitude of GABA-evoked currents in receptors containing α2 and α3 subunits, with a less pronounced effect on the amplitude of currents in α1-containing receptors. However, it does increase the current decay time in α1 subunit-containing receptors.[7] This contrasts with other anxiolytic benzodiazepines like alprazolam and bromazepam, which typically increase currents associated with α1-containing GABA-A receptors.[7]

Quantitative Pharmacological Data

Precise quantitative data on the binding affinity (Ki) and potency (EC50) of this compound are essential for a thorough understanding of its pharmacological profile. While specific Ki values for this compound are not widely reported, functional data from electrophysiological studies provide valuable insights into its efficacy at different GABA-A receptor subtypes.

| Compound | GABA-A Receptor Subtype | Effect | Quantitative Measure | Reference |

| Chlornordiazepam | α1β2γ2 | Increased current decay time | - | [7] |

| Chlornordiazepam | α2β2γ2 | Potentiation of GABA-evoked current amplitude | - | [7] |

| Chlornordiazepam | α3β2γ2 | Potentiation of GABA-evoked current amplitude | - | [7] |

Note: Chlornordiazepam is used here as a synonym for this compound. The original research did not provide specific EC50 or percentage potentiation values in the abstract.

Experimental Protocols

The investigation of this compound's mechanism of action relies on established in vitro techniques. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the benzodiazepine site on GABA-A receptors.

Materials:

-

[³H]-Flunitrazepam (radioligand)

-

Unlabeled this compound

-

Unlabeled diazepam (for non-specific binding determination)

-

Membrane preparation from a suitable source (e.g., rat whole brain minus cerebellum)[8]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membrane fraction by high-speed centrifugation. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation and [³H]-flunitrazepam (e.g., 1 nM).[8]

-

Non-specific Binding: Membrane preparation, [³H]-flunitrazepam, and a high concentration of unlabeled diazepam (e.g., 10 µM).[8]

-

Competition Binding: Membrane preparation, [³H]-flunitrazepam, and varying concentrations of unlabeled this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[8]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-flunitrazepam) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of this compound on GABA-A receptor-mediated currents.

Objective: To determine the effect of this compound on the amplitude and kinetics of GABA-evoked currents in cells expressing specific GABA-A receptor subtypes.

Materials:

-

HEK293 cells transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Perfusion system.

-

Borosilicate glass pipettes.

-

Internal solution (pipette solution): e.g., containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.

-

External solution (bath solution): e.g., containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

GABA stock solution.

-

This compound stock solution.

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the desired GABA-A receptor subtype on glass coverslips.

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward current.

-

This compound Application: Co-apply GABA with varying concentrations of this compound and record the resulting currents.

-

Data Acquisition and Analysis: Record the whole-cell currents using appropriate software. Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of this compound. Construct concentration-response curves to determine the EC50 for potentiation and the maximum potentiation effect.

Signaling Pathways and Experimental Workflows

Visual representations of the key molecular interactions and experimental processes are provided below using Graphviz.

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

References

- 1. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurology.testcatalog.org [neurology.testcatalog.org]

- 3. CAS 7722-15-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]

- 6. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Serendipitous Discovery and Synthesis of Norchlordiazepoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norchlordiazepoxide, also known as N-desmethylchlordiazepoxide, is the primary active metabolite of chlordiazepoxide, the first synthesized benzodiazepine (B76468). Its discovery is intrinsically linked to the pioneering work of Dr. Leo Sternbach at Hoffmann-La Roche in the 1950s. This technical guide provides an in-depth exploration of the synthesis and discovery of this compound, intended for professionals in pharmaceutical research and development. It details the historical context of its parent compound's discovery, outlines plausible synthetic pathways with experimental protocols, presents available pharmacological data in a comparative format, and illustrates key pathways and workflows through detailed diagrams.

Discovery: A Fortunate Accident

The story of this compound begins with the discovery of its parent compound, chlordiazepoxide (marketed as Librium). In the mid-1950s, chemist Dr. Leo Sternbach was tasked with developing a new class of tranquilizers at Hoffmann-La Roche.[1] He was reinvestigating a class of compounds, quinazoline-3-oxides, that he had worked on two decades earlier in Poland. After synthesizing approximately 40 derivatives that proved to be pharmacologically inert, the project was shelved.

In 1957, during a lab cleanup, a previously synthesized and untested compound, Ro 5-0690, was rediscovered.[2] This compound was the result of a reaction of a quinazoline-3-oxide with methylamine. Upon pharmacological testing, Ro 5-0690, later named chlordiazepoxide, exhibited hypnotic, anxiolytic, and muscle relaxant properties, heralding the dawn of the benzodiazepine era.[2]

This compound was subsequently identified as a major pharmacologically active metabolite of chlordiazepoxide in humans.[3][4] The metabolic process involves N-demethylation in the liver, converting chlordiazepoxide into this compound.[2][3] This discovery was crucial as it revealed that a significant portion of the therapeutic effects of chlordiazepoxide could be attributed to its active metabolites.

Synthesis of this compound

The synthesis of this compound can be approached via two primary routes: the direct synthesis from a common precursor or the N-demethylation of chlordiazepoxide. The direct synthesis mirrors the final step of the original chlordiazepoxide synthesis but utilizes ammonia (B1221849) instead of methylamine.

Direct Synthesis from 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide

This is the most direct synthetic route, leveraging a key intermediate used in the synthesis of chlordiazepoxide.

N-Demethylation of Chlordiazepoxide

This method involves the chemical removal of the N-methyl group from the parent compound, chlordiazepoxide. Various reagents can be employed for N-demethylation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Synthesis of this compound

This protocol is adapted from the synthesis of analogous benzodiazepines.[5]

Step 1: Synthesis of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide

This key intermediate is synthesized from 2-amino-5-chlorobenzophenone.[6]

-

Chloroacetylation: A solution of 2-amino-5-chlorobenzophenone (0.1 mol) in a suitable solvent such as ethyl acetate (B1210297) (200 ml) is cooled to 15°C under a nitrogen atmosphere. Chloroacetyl chloride (0.11 mol) is added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours at room temperature. The resulting 2-chloroacetamido-5-chlorobenzophenone can be isolated by filtration and washing.

-

Iminochloride Formation and Cyclization: The 2-chloroacetamido-5-chlorobenzophenone is then treated with a dehydrating agent like phosphorus pentachloride or thionyl chloride in an inert solvent to form the iminochloride. Subsequent heating promotes cyclization to yield 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. The product can be purified by crystallization.

Step 2: Amination to this compound

-

Reaction Setup: A solution of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide (0.05 mol) is prepared in a suitable solvent such as methanol (B129727) (300 ml) in a pressure vessel.

-

Ammonia Addition: The solution is cooled in an ice bath and saturated with anhydrous ammonia gas. The vessel is then sealed.

-

Reaction: The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is taken up in a mixture of dichloromethane (B109758) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by column chromatography or recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield this compound.

Protocol 2: N-Demethylation of Chlordiazepoxide (von Braun Reaction)

This protocol is based on established N-demethylation procedures for alkaloids and other tertiary amines.[7]

-

Reaction Setup: To a solution of chlordiazepoxide (0.02 mol) in an anhydrous solvent (e.g., chloroform (B151607) or benzene) under an inert atmosphere, add cyanogen bromide (0.022 mol).

-

Reaction: The mixture is refluxed for several hours until TLC indicates the complete consumption of the starting material.

-

Isolation of N-cyano intermediate: The solvent is removed under reduced pressure. The residue, containing the N-cyano intermediate, is used directly in the next step.

-

Hydrolysis: The crude N-cyano intermediate is hydrolyzed by refluxing with an acidic solution (e.g., aqueous HCl) or a basic solution (e.g., ethanolic KOH) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude this compound is then purified as described in Protocol 1.

Quantitative Pharmacological Data

This compound is an active metabolite that contributes to the overall pharmacological profile of chlordiazepoxide. Its properties are generally similar to other long-acting benzodiazepines.

Table 1: Pharmacokinetic Properties

| Parameter | Chlordiazepoxide | This compound | Reference(s) |

| Elimination Half-life (t½) | 5 - 30 hours | Not explicitly defined, but contributes to the long duration of action of the parent drug. | [3][5] |

| Active Metabolites | This compound, Demoxepam, Nordiazepam, Oxazepam | - | [3] |

Table 2: Therapeutic and Toxic Concentrations

| Compound | Therapeutic Range (ng/mL) | Toxic Concentration (ng/mL) | Reference(s) |

| Chlordiazepoxide | 100 - 3000 | >5000 (combined with Nordiazepam) | [8] |

| This compound | 100 - 3000 | Not explicitly defined | [8] |

Mechanism of Action and Metabolic Pathway

This compound, like its parent compound, exerts its effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding allosterically increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and enhanced inhibitory neurotransmission.[9]

Experimental Workflow: Metabolic Analysis

The analysis of chlordiazepoxide and its metabolites, including this compound, is crucial in clinical and forensic toxicology.

Conclusion

This compound, while discovered as a metabolite, plays a significant role in the therapeutic profile of chlordiazepoxide. Its synthesis can be achieved through direct amination of a key quinazoline (B50416) intermediate or by the demethylation of its parent compound. As a pharmacologically active benzodiazepine, it contributes to the anxiolytic, sedative, and anticonvulsant effects associated with chlordiazepoxide therapy. Further research to fully characterize its receptor subtype selectivity and potency would provide a more complete understanding of its contribution to the clinical effects of one of the most historically significant classes of psychotropic drugs.

References

- 1. Clinical Pharmacokinetics of Chlordiazepoxide | Semantic Scholar [semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. prepchem.com [prepchem.com]

- 6. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 7. Modulation of neurotransmitter receptor desensitization: chlordiazepoxide stimulates fading of the GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of Norchlordiazepoxide: A Deep Dive into its Interaction with the GABA-A Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Norchlordiazepoxide, an active metabolite of the archetypal benzodiazepine (B76468) chlordiazepoxide, plays a significant role in the pharmacological profile of its parent compound. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel therapeutics targeting the γ-aminobutyric acid type A (GABA-A) receptor with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the SAR of this compound, focusing on its interaction with the GABA-A receptor. We will delve into the key structural motifs governing its binding affinity and modulatory activity, present available quantitative data for comparative analysis, and detail the experimental protocols used to elucidate these relationships.

Introduction

Benzodiazepines represent a cornerstone in the therapeutic management of anxiety, insomnia, seizures, and muscle spasms. Their mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Chlordiazepoxide was the first benzodiazepine to be synthesized and introduced into clinical practice.[3] Its effects are mediated not only by the parent drug but also by a cascade of active metabolites, including this compound (also known as N-desmethylchlordiazepoxide), demoxepam, and nordiazepam.[4][5][6] this compound is formed through the N-demethylation of chlordiazepoxide and is pharmacologically active, contributing to the overall therapeutic and side-effect profile of its precursor.[7][8]

The classical benzodiazepine structure, a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring, possesses several key positions where chemical modifications can drastically alter its pharmacological properties. This guide will focus on the specific structural features of this compound and how they relate to its activity at the GABA-A receptor, in the broader context of benzodiazepine SAR.

General Principles of Benzodiazepine Structure-Activity Relationship

The SAR of benzodiazepines has been extensively studied, revealing several critical structural requirements for high-affinity binding to the benzodiazepine site on the GABA-A receptor.[9][10][11]

-

Ring A (Fused Benzene Ring): An electron-withdrawing substituent at the 7-position, typically a halogen (e.g., chlorine), is crucial for activity. Substitutions at positions 6, 8, and 9 generally lead to a decrease in potency.

-

Ring B (Diazepine Ring): A carbonyl group at the 2-position is important for binding. A small substituent, such as a methyl group, on the nitrogen at the 1-position can enhance activity. This compound lacks a substituent at this position. Saturation of the 4,5-double bond reduces activity.

-

Ring C (Phenyl Ring at 5-position): An unsubstituted phenyl ring at this position is optimal for activity. Substituents at the ortho (2') or di-ortho (2', 6') positions can increase activity, while substitutions at the meta (3') or para (4') positions are generally detrimental.

Quantitative Analysis of this compound and Related Compounds

For comparative purposes, the following table summarizes available data for chlordiazepoxide and other relevant benzodiazepines.

| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Efficacy | Reference |

| Chlordiazepoxide | Chick Ciliary Ganglion GABA-A | - | 4.6 ± 0.5 | Positive Allosteric Modulator | [12] |

| Diazepam | Recombinant α1β2γ2 | 1.53 | - | Positive Allosteric Modulator | [13] |

| Flunitrazepam | Chick Ciliary Ganglion GABA-A | - | 0.022 ± 0.005 | Positive Allosteric Modulator | [12] |

Ki values represent the inhibition constant in radioligand binding assays, indicating the affinity of the compound for the receptor. A lower Ki value signifies higher binding affinity. EC50 values represent the concentration of the compound that elicits a half-maximal response in functional assays, indicating the potency of the compound. A lower EC50 value signifies higher potency.

Experimental Protocols

The characterization of the SAR of this compound and other benzodiazepines relies on a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GABA-A receptor by a non-radiolabeled test compound (e.g., this compound).

Materials:

-

Radioligand: Typically [3H]-Flumazenil, a high-affinity benzodiazepine antagonist.

-

Tissue Preparation: Crude synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam) to determine non-specific binding.

-

Test Compounds: Solutions of this compound and other compounds of interest at various concentrations.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

-

Incubation: Incubate the plate at a specific temperature (e.g., 0-4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14][15]

Electrophysiological Assay (Two-Electrode Voltage Clamp)

This functional assay measures the ability of a test compound to modulate the GABA-induced chloride current in cells expressing GABA-A receptors.

Objective: To determine the potency (EC50) and efficacy of a test compound as a modulator of GABA-A receptor function.

Materials:

-

Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.

-

Recording Equipment: Two-electrode voltage clamp amplifier, microelectrodes, and data acquisition system.

-

Perfusion System: To apply GABA and test compounds to the cells.

-

Solutions: Recording solution (e.g., Ringer's solution for oocytes), GABA solutions, and solutions of the test compound.

Procedure:

-

Cell Preparation: Inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits or transfect mammalian cells with the corresponding cDNA.

-

Recording Setup: Place a cell in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a low concentration of GABA (that elicits a submaximal current, e.g., EC10-EC20) to the cell and record the resulting inward chloride current.

-

Co-application of Test Compound: Co-apply the same concentration of GABA with varying concentrations of the test compound (e.g., this compound).

-

Data Acquisition: Record the potentiation of the GABA-induced current by the test compound.

-

Data Analysis: Plot the percentage potentiation of the GABA current against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (efficacy).[4][16]

Visualizations

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow for SAR Analysis

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. carewellpharma.in [carewellpharma.in]

- 3. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 4. Voltage dependent allosteric modulation of IPSCs by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 9. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Norchlordiazepoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norchlordiazepoxide, an active metabolite of the benzodiazepine (B76468) chlordiazepoxide, exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the pharmacology and metabolism of this compound. While specific quantitative binding and functional potency data for this compound are limited in publicly available literature, this guide outlines the established experimental protocols for radioligand binding assays, functional electrophysiological assessments, and metabolic stability studies that are crucial for its evaluation. The metabolic pathway of its parent compound, chlordiazepoxide, is also detailed to provide context for its formation.

Introduction

This compound, also known as N-desmethylchlordiazepoxide, is a pharmacologically active metabolite of chlordiazepoxide, one of the first synthesized benzodiazepines.[1] Like other benzodiazepines, its anxiolytic, sedative, and anticonvulsant properties are attributed to its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Understanding the in vitro characteristics of this compound is essential for a comprehensive assessment of the overall pharmacological profile of its parent drug. This guide details the key in vitro assays and methodologies for researchers and drug development professionals engaged in the study of benzodiazepines and their metabolites.

GABA-A Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. For benzodiazepine site ligands like this compound, these assays typically involve the displacement of a radiolabeled ligand from the GABA-A receptor.

Quantitative Data

| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |

| Diazepam | [³H]-Flumazenil | Rat Cortical Membranes | 1.53 | [3] |

Experimental Protocol: [³H]-Flumazenil Competition Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., this compound) to the benzodiazepine binding site on the GABA-A receptor.[3][4]

Materials:

-

Radioligand: [³H]-Flumazenil

-

Receptor Source: Rat or mouse brain cortical membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Diazepam (10 µM) or another suitable benzodiazepine

-

Test Compound: this compound at various concentrations

-

Filtration System: Glass fiber filters and a cell harvester

-

Scintillation Counter and Cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain cortices in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add a saturating concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).

-

Test Compound: Add varying concentrations of this compound.

-

Add the prepared membrane suspension to each well.

-

Initiate the binding reaction by adding [³H]-Flumazenil to all wells at a final concentration typically near its Kd value.

-

Incubate the plate at 4°C for 60 minutes.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity at GABA-A Receptors

Functional assays are essential to determine the efficacy of a compound, i.e., whether it acts as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or a silent antagonist. Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) and patch-clamp, are the gold standard for characterizing the functional effects of benzodiazepines on GABA-A receptors.

Qualitative Functional Data

A study on chlornordiazepam (a likely synonym for this compound as the active metabolite of mexazolam) using whole-cell patch-clamp demonstrated subunit-specific effects. Chlornordiazepam was found to potentiate the amplitude of GABA-evoked currents in cells expressing α2 and α3 subunits, but not in those expressing the α1 subunit.[5] However, it did increase the current decay time in GABA-A receptors containing α1 subunits.[5] This suggests a pharmacodynamic profile that may favor anxiolytic effects over sedative effects, as α1 subunits are primarily associated with sedation.[5]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to assess the modulatory effect of this compound on GABA-induced chloride currents in a recombinant cell line expressing specific GABA-A receptor subtypes.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

Agonist: GABA.

-

Test Compound: this compound.

-

Patch-Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Culture: Culture the cells under standard conditions and plate them onto coverslips for recording 24-48 hours prior to the experiment.

-

Patch-Clamp Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass and fill with the internal solution.

-

Under visual guidance, approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a stable baseline current.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

-

After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of the test compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum efficacy (Emax) from the curve.

-

In Vitro Metabolism

In vitro metabolism studies are crucial for determining the metabolic stability of a compound and identifying the enzymes responsible for its biotransformation. These studies typically utilize human liver microsomes (HLMs) or hepatocytes.

Metabolic Pathway

This compound is a primary metabolite of chlordiazepoxide. The metabolism of chlordiazepoxide is complex and proceeds through several steps, involving other active metabolites.[1] The initial step is the N-demethylation of chlordiazepoxide to form this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2C19 being implicated. This compound is further metabolized to demoxepam, which can then be converted to nordiazepam.

Quantitative Data

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLMs)

This protocol describes a common method to determine the in vitro half-life and intrinsic clearance of a test compound.[7][8]

Materials:

-

Test System: Pooled Human Liver Microsomes (HLMs)

-

Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Incubation Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

-

Test Compound: this compound

-

Positive Control: A compound with known metabolic stability (e.g., testosterone)

-

Quenching Solution: Acetonitrile containing an internal standard

-

LC-MS/MS System

Procedure:

-

Incubation:

-

Prepare a master mix containing HLMs and incubation buffer.

-

Pre-warm the master mix and the test compound solution to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (this compound) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL).

-

Signaling Pathway

This compound, as a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor.[2] It binds to a site on the receptor that is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA.[2] The enhanced binding of GABA leads to an increased frequency of the chloride ion channel opening, resulting in a greater influx of chloride ions into the neuron.[9] This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Conclusion

The in vitro characterization of this compound is essential for a complete understanding of the pharmacological and metabolic profile of its parent drug, chlordiazepoxide. This technical guide provides a framework of the key experimental protocols for assessing its binding affinity, functional activity, and metabolic stability. While specific quantitative data for this compound remain to be fully elucidated in the public domain, the methodologies described herein represent the standard approaches for obtaining such critical information in the field of drug discovery and development. Further research focusing on generating this specific data will be invaluable for a more precise understanding of the contribution of this compound to the overall clinical effects of chlordiazepoxide.

References

- 1. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of diazepam metabolism in rat hepatic microsomes and hepatocytes and their use in predicting in vivo hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of Norchlordiazepoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norchlordiazepoxide, also known as N-desmethylchlordiazepoxide, is a pharmacologically active metabolite of the benzodiazepine (B76468) chlordiazepoxide.[1][2] Like its parent compound, this compound exerts its effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] Understanding the binding affinity of this compound for the GABA-A receptor is crucial for elucidating its pharmacological profile, including its anxiolytic, sedative, and muscle relaxant properties.[3] This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Receptor Binding Affinity Data

The precise binding affinity of this compound for various GABA-A receptor subtypes has not been extensively reported in publicly available literature. However, studies comparing chlordiazepoxide and its metabolites provide valuable insights. Research indicates that the binding of this compound to the benzodiazepine site on the GABA-A receptor, as measured by [3H]-flunitrazepam displacement, is comparable to that of its parent compound, chlordiazepoxide.[1] One study determined the equilibrium dissociation constant (Kd) of chlordiazepoxide at benzodiazepine binding sites in the human frontal cortex to be 684 nM.[5] Given the comparable binding, a similar affinity can be inferred for this compound.

| Compound | Receptor/Site | Ligand | Kd (nM) | Species/Tissue | Reference |

| Chlordiazepoxide | Benzodiazepine Binding Site (GABA-A Receptor) | [3H]flunitrazepam | 684 | Human Frontal Cortex | [5] |

| This compound | Benzodiazepine Binding Site (GABA-A Receptor) | [3H]flunitrazepam | Comparable to Chlordiazepoxide | Rat Cortical Membranes | [1] |

Note: A lower Kd value indicates a higher binding affinity. The data for chlordiazepoxide is provided as a reference point for the affinity of this compound.

Experimental Protocols

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a detailed methodology for a key experiment to characterize the binding of this compound to the benzodiazepine site on the GABA-A receptor.

Competitive Radioligand Binding Assay Using [3H]-Flunitrazepam

This protocol outlines the procedure for determining the inhibitory constant (Ki) of this compound for the GABA-A receptor by measuring its ability to displace the radiolabeled benzodiazepine, [3H]-flunitrazepam.

1. Membrane Preparation:

-

Tissue Source: Whole brains (excluding the cerebellum) from a suitable animal model (e.g., male Wistar rats) are utilized.

-

Homogenization: The brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes containing the GABA-A receptors.

-

Washing: The membrane pellet is washed multiple times with fresh, ice-cold buffer to remove endogenous substances that could interfere with the assay.

-

Final Preparation: The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard protein assay method (e.g., Bradford assay). The membrane preparation is then stored at -80°C until use.

2. Assay Procedure:

-

Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well. Each well contains:

-

A fixed concentration of the radioligand, [3H]-flunitrazepam (e.g., 1 nM).[1]

-

Increasing concentrations of the unlabeled competitor ligand, this compound.

-

A known amount of the prepared membrane protein.

-

-

Incubation: The reaction mixture is incubated for a specific duration (e.g., 40 minutes) at a controlled temperature (e.g., 2°C) to allow the binding to reach equilibrium.[1]

-

Controls:

-

Total Binding: Wells containing only the radioligand and membrane preparation to determine the maximum binding.

-

Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam) to saturate the specific binding sites and determine the level of non-specific binding.

-

-

Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of [3H]-flunitrazepam (the IC50 value) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

This compound, like other benzodiazepines, does not directly activate the GABA-A receptor. Instead, it binds to a distinct allosteric site, known as the benzodiazepine binding site, located at the interface of the α and γ subunits of the receptor.[6] This binding event potentiates the effect of the endogenous neurotransmitter GABA. When GABA binds to its site on the receptor, it triggers the opening of a chloride ion channel, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound enhances this process by increasing the frequency of the chloride channel opening in the presence of GABA.

GABA-A Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in the competitive radioligand binding assay described in the experimental protocols section.

Workflow for Radioligand Binding Assay.

Conclusion

This compound is an active metabolite of chlordiazepoxide that exhibits a significant binding affinity for the benzodiazepine site of the GABA-A receptor, comparable to its parent compound. This interaction underlies its pharmacological effects as a positive allosteric modulator, enhancing GABAergic inhibition in the central nervous system. The detailed experimental protocols provided herein offer a robust framework for the quantitative characterization of this compound's receptor binding profile. Further studies to determine its specific affinity for different GABA-A receptor α-subunits would provide a more nuanced understanding of its therapeutic and side-effect profile, aiding in the development of more targeted and effective therapeutics.

References

- 1. The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 7722-15-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Binding of benzodiazepines and some major metabolites at their sites in normal human frontal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Metabolic Pathway of Norchlordiazepoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norchlordiazepoxide, also known as N-desmethylchlordiazepoxide, is a primary and pharmacologically active metabolite of the benzodiazepine (B76468) chlordiazepoxide. Understanding its metabolic fate is crucial for comprehending the overall pharmacokinetic and pharmacodynamic profile of its parent drug. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing the sequential biotransformations, the enzymes involved, and quantitative data where available. It also includes detailed experimental protocols for the analysis of these compounds and explores their effects on cellular signaling pathways.

Metabolic Pathway of this compound

The metabolism of this compound proceeds through a series of sequential reactions, primarily occurring in the liver, leading to the formation of other active metabolites before eventual inactivation and excretion. The established metabolic cascade is as follows:

-

This compound to Demoxepam (B105763): The initial step in the metabolism of this compound involves its conversion to demoxepam. This transformation is a key part of the metabolic cascade of chlordiazepoxide and its derivatives.[1][2][3]

-

Demoxepam to Nordiazepam: Demoxepam is subsequently metabolized to nordiazepam (also known as desmethyldiazepam). Nordiazepam is a major active metabolite common to several benzodiazepines, including diazepam.[1][3]

-

Nordiazepam to Oxazepam: Nordiazepam is then hydroxylated to form oxazepam, another pharmacologically active metabolite.[4]

-

Oxazepam Glucuronidation: The final step in the detoxification pathway is the conjugation of oxazepam with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process forms a water-soluble glucuronide conjugate that is pharmacologically inactive and readily excreted in the urine.[5]

The primary enzymes responsible for the final glucuronidation step have been identified as UGT2B15, UGT2B7, and UGT1A9.[5] While the cytochrome P450 (CYP) enzyme system is known to be involved in the metabolism of many benzodiazepines, the specific isozymes responsible for the initial conversions of this compound and demoxepam are not as extensively detailed in the available literature.

Quantitative Data

Quantitative data on the pharmacokinetics of this compound and its metabolites are essential for understanding their contribution to the overall pharmacological effect of chlordiazepoxide. The following tables summarize available data on plasma concentrations and pharmacokinetic parameters.

Table 1: Average Steady-State Plasma Concentrations After Oral Administration of Chlordiazepoxide HCl

| Compound | Dosage Regimen | Average Steady-State Plasma Concentration (µg/mL) |

| Chlordiazepoxide | 10 mg every 8 hr for 21 days | ~ 0.75 |

| Desmethylchlordiazepoxide (this compound) | 10 mg every 8 hr for 21 days | ~ 0.54 |

| Demoxepam | 10 mg every 8 hr for 21 days | ~ 0.36 |

| Chlordiazepoxide | 30 mg every 24 hr for 15 days | Not specified |

| Desmethylchlordiazepoxide (this compound) | 30 mg every 24 hr for 15 days | Not specified |

| Demoxepam | 30 mg every 24 hr for 15 days | Not specified |

| Data from a study with eight healthy male volunteers.[6] |

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites

| Compound | Half-Life (t½) | Notes |

| Chlordiazepoxide | 5 - 30 hours | Parent drug.[3] |

| This compound (Desmethylchlordiazepoxide) | Not explicitly stated for this compound alone, but is an active metabolite. | |

| Nordiazepam (Desmethyldiazepam) | 31 - 97 hours | A major active metabolite of diazepam and other benzodiazepines.[4] |

| Oxazepam | 4 - 16 hours | An active metabolite of nordiazepam, temazepam, and other benzodiazepines.[4] |

| Demoxepam | 14 - 95 hours | Half-life determined after single oral doses of demoxepam.[1] |

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices is critical for pharmacokinetic studies and clinical monitoring. The following sections provide detailed methodologies for their extraction and quantification.

Protocol 1: Solid-Phase Extraction (SPE) of Benzodiazepines from Plasma/Serum

This protocol is a general guideline for the extraction of benzodiazepines from plasma or serum using a mixed-mode solid-phase extraction cartridge.

Materials:

-

Mixed-mode SPE columns (e.g., UCT Clean Screen DAU)[7]

-

0.1 M Phosphate (B84403) buffer (pH 6.0)

-

Methanol

-

Deionized water

-

5% Acetonitrile (B52724) in 1 M Acetic Acid (pH 2.4)

-

Hexane

-

Elution solvent (e.g., freshly prepared ethyl acetate (B1210297):ammonium hydroxide (B78521) (98:2))

-

Nitrogen evaporator

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To 1 mL of plasma or serum, add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

-

Column Conditioning: Condition the SPE column by sequentially passing through 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to dry between steps.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

-

Washing:

-

Wash the column with 3 mL of deionized water.

-

Wash the column with 1 mL of 5% acetonitrile in 1 M acetic acid (pH 2.4).

-

Wash the column with 3 mL of hexane.

-

-

Drying: Dry the column thoroughly under a stream of nitrogen or vacuum for at least 10 minutes.

-

Elution: Elute the analytes with 3 mL of freshly prepared elution solvent (e.g., ethyl acetate:ammonium hydroxide (98:2)).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for the subsequent analytical method (e.g., 100 µL of mobile phase for LC-MS/MS).

Protocol 2: Quantification by LC-MS/MS

This protocol outlines a general method for the quantification of this compound and its metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Procedure:

-

Prepare a series of calibration standards and quality control samples in a blank biological matrix.

-

Extract the samples, calibrators, and controls using the SPE protocol described above.

-

Inject the reconstituted extracts into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of the analytes in the unknown samples from the calibration curve.

Protocol 3: Analysis by GC-MS after Derivatization

Gas chromatography-mass spectrometry is another powerful technique for the analysis of benzodiazepines. Due to the thermal lability and polarity of some metabolites, a derivatization step is often necessary to improve their chromatographic properties.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS))[8]

-

Ethyl acetate

-

Heating block or oven

Procedure:

-

Extract the benzodiazepines from the biological matrix using the SPE protocol.

-

Derivatization:

-

To the dried extract, add 50 µL of ethyl acetate and 25 µL of MTBSTFA (with 1% TBDMCS).

-

Cap the vial tightly and vortex for 15 seconds.

-

Incubate the mixture at 70°C for 20 minutes.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. An example program could be: start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injection Mode: Splitless injection.

-

MS Parameters: Operate in electron ionization (EI) mode and acquire data in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Signaling Pathways

The primary mechanism of action for benzodiazepines, including this compound and its active metabolites, is the potentiation of the inhibitory effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

Beyond this well-established mechanism, prolonged exposure to benzodiazepines can lead to neuroadaptations and affect other signaling pathways. For instance, chronic diazepam treatment has been shown to induce changes in the GABA-A receptor subunit expression and trafficking, potentially involving signaling cascades such as the PLCδ/Ca2+/calcineurin pathway.[9] While specific studies on the distinct signaling effects of this compound are limited, it is plausible that as an active benzodiazepine, it contributes to these long-term changes in neuronal signaling.

Furthermore, some studies suggest that benzodiazepines may have effects on other neurotransmitter systems. For example, chlordiazepoxide has been shown to stimulate locomotor activity in mice, an effect that appears to be modulated by noradrenergic transmission.[10] It is possible that this compound and its metabolites could also have modulatory effects on various signaling pathways beyond the GABAergic system, which warrants further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmacokinetics of Chlordiazepoxide | Semantic Scholar [semanticscholar.org]

- 3. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdoj.gov [wisdoj.gov]

- 5. Determination of chlordiazepoxide, diazepam, and their major metabolites in blood or plasma by spectrophotodensitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and biopharmaceutic profile of chlordiazepoxide HCl in healthy subjects: Multiple-dose oral administration | Semantic Scholar [semanticscholar.org]

- 7. kurabiotech.com [kurabiotech.com]

- 8. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diazepam-induced loss of inhibitory synapses mediated by PLCδ/ Ca2+/calcineurin signalling downstream of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimulatory effect of chlordiazepoxide on locomotor activity in mice: importance of noradrenergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Norchlordiazepoxide Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of norchlordiazepoxide, a primary active metabolite of chlordiazepoxide, with a focus on data obtained from animal models. This document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacology.

Introduction

This compound, also known as N-desmethylchlordiazepoxide, is a pharmacologically active metabolite of the benzodiazepine (B76468) chlordiazepoxide.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for a complete characterization of the parent drug's activity and for assessing the potential of this compound itself as a therapeutic agent. While extensive pharmacokinetic data for the parent compound, chlordiazepoxide, is available, specific quantitative data for this compound in animal models is less abundant in the literature. This guide synthesizes the available information and provides detailed experimental protocols relevant to the study of benzodiazepine pharmacokinetics.

Data Presentation

Quantitative pharmacokinetic data for this compound in animal models is not extensively reported in publicly available literature. Most studies focus on the parent compound, chlordiazepoxide. The following tables summarize the available pharmacokinetic data for chlordiazepoxide in various animal models to provide context for the formation and potential disposition of its metabolite, this compound.

Table 1: Pharmacokinetic Parameters of Chlordiazepoxide in Animal Models

| Animal Model | Dosage and Route | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Reference |

| Dog | 4 mg/kg or 20 mg/kg (single dose) | 7-8 | Not Reported | Not Reported | [3] |

| Dog | 0.5 mg/kg (q12h for 3 weeks) | Not Reported | Not Reported | Not Reported | [3] |

Note: Specific Cmax and half-life values for chlordiazepoxide in dogs were not provided in the search results.

Table 2: Half-life of Chlordiazepoxide and its Metabolites in Humans (for reference)

| Compound | Half-life (t½) (h) | Reference |

| Chlordiazepoxide | 5-30 | [4] |

| Desmethylchlordiazepoxide (this compound) | 18 | [4] |

| Demoxepam | 14-95 | [4] |

| Desmethyldiazepam | 30-200 | [4] |

| Oxazepam | 3-21 | [4] |

Note: This data is from human studies and is provided for contextual reference due to the scarcity of specific animal pharmacokinetic data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound pharmacokinetics in animal models.

1. In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the plasma concentration-time profile of this compound following the oral administration of chlordiazepoxide.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Drug Administration:

-

Blood Sampling:

-

Serial blood samples (approximately 100-200 µL) are collected from the tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation (e.g., 4000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[9]

-

-

Sample Analysis (LC-MS/MS):

-

Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard (e.g., diazepam-d5) is added, followed by a precipitating agent like acetonitrile (B52724). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

-

Chromatography: A C18 reverse-phase column is typically used with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[10][11]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[12]

2. In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

-

Objective: To determine the fraction of this compound bound to plasma proteins.

-

Materials:

-

Plasma from the target animal species (e.g., rat, mouse, dog).

-

Phosphate-buffered saline (PBS, pH 7.4).

-

Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus.

-

This compound stock solution.

-

-

Procedure:

-

This compound is spiked into plasma at a known concentration (e.g., 1 µM).[3]

-

The plasma sample is loaded into one chamber of the dialysis unit, and PBS is loaded into the other chamber, separated by a semipermeable membrane (MWCO 12-14 kDa).[3]

-

The unit is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[13]

-

After incubation, aliquots are taken from both the plasma and buffer chambers.

-

-

Sample Analysis: The concentrations of this compound in the plasma and buffer aliquots are determined by LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100

3. Brain Tissue Binding Assay

-

Objective: To determine the fraction of this compound unbound in brain tissue.

-

Materials:

-

Brain tissue from the target animal species.

-

Homogenization buffer (e.g., PBS).

-

Equilibrium dialysis apparatus.

-

This compound stock solution.

-

-

Procedure:

-

Brain tissue is homogenized in buffer (e.g., 1:3 w/v).

-

The brain homogenate is spiked with this compound at a known concentration.

-

Equilibrium dialysis is performed with the brain homogenate against a buffer solution, similar to the plasma protein binding assay.[13]

-

-

Sample Analysis and Calculation: The unbound fraction in the brain (fu,brain) is calculated from the concentrations of this compound in the homogenate and buffer chambers at equilibrium.

Mandatory Visualization

References

- 1. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugscan.com [drugscan.com]

- 3. Benzodiazepines | Veterian Key [veteriankey.com]

- 4. drugs.com [drugs.com]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. ouv.vt.edu [ouv.vt.edu]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. japsonline.com [japsonline.com]

- 12. admescope.com [admescope.com]

- 13. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

Norchlordiazepoxide Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norchlordiazepoxide, also known as N-desmethylchlordiazepoxide, is a primary and pharmacologically active metabolite of the benzodiazepine (B76468) chlordiazepoxide.[1] As a key intermediate in the metabolic cascade of chlordiazepoxide, a thorough understanding of its toxicological profile is imperative for the comprehensive safety assessment of the parent drug. This technical guide provides a consolidated overview of the available toxicological data on this compound and related benzodiazepines, detailed experimental protocols for key toxicological assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Toxicology Data

Quantitative toxicological data specifically for this compound are not extensively available in publicly accessible literature. The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory provides a harmonized classification for this compound as Acute Toxicity Category 4 (H302 - Harmful if swallowed), which suggests an oral LD50 in the range of 300 to 2000 mg/kg.[2]

For a more detailed quantitative perspective, data for the parent compound, chlordiazepoxide, is presented below as a surrogate. It is crucial to note that while informative, these values may not be directly representative of the toxicity of this compound.

Table 1: Acute Toxicity of Chlordiazepoxide

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 537 | [3] |

| Rat | Intraperitoneal | 276 | [3] |

| Rat | Intravenous | 165 | [3] |

| Mouse | Oral | 670 | |

| Mouse | Intraperitoneal | 80 | [4] |

| Mouse | Subcutaneous | 392 | [4] |

| Mouse | Intravenous | 95 | [4] |

Table 2: Genotoxicity of Chlordiazepoxide and its Derivatives

| Assay | Test System | Compound | Concentration/Dose | Result | Reference |

| Alkaline Elution | V79 cells | N-nitrosochlordiazepoxide | 33 - 330 µM | Positive (DNA single-strand breaks) | [5] |

| 6-Thioguanine Resistance | V79 cells | N-nitrosochlordiazepoxide | 33 - 330 µM | Positive (Promutagenic) | [5] |

| DNA Fragmentation and Repair Synthesis | Rat and human hepatocytes | N-nitrosochlordiazepoxide | 33 - 1000 µM | Positive | [5] |

Table 3: Reproductive and Developmental Toxicity of Chlordiazepoxide

| Species | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Mouse (ddC study - for context) | Maternal Toxicity | 400 (approximate) | 1000 | [6] |

| Mouse (ddC study - for context) | Developmental Toxicity | 200 | 400 | [6] |

Experimental Protocols

This section provides detailed methodologies for key toxicological experiments relevant to the assessment of benzodiazepines like this compound, based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rats (usually females as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.

-

Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil) and administered as a single dose by oral gavage.

-

Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing is initiated at a default level (e.g., 300 mg/kg) and adjusted based on observed toxicity.

-

Main Study: Groups of animals (typically 5 per group) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The progression to higher or lower doses depends on the presence or absence of clear signs of toxicity or mortality in the previous group.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

-